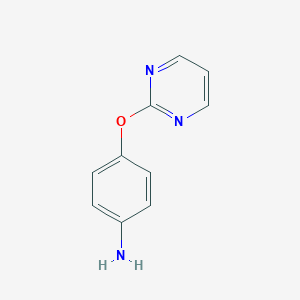

4-(2-Pyrimidinyloxy)aniline

Übersicht

Beschreibung

“4-(2-Pyrimidinyloxy)aniline” is a chemical compound with the empirical formula C10H9N3O . It has a molecular weight of 187.20 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

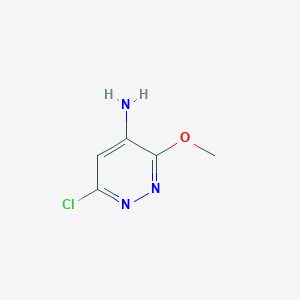

Molecular Structure Analysis

The molecular structure of “4-(2-Pyrimidinyloxy)aniline” is represented by the InChI string InChI=1S/C10H9N3O/c11-8-2-4-9 (5-3-8)14-10-12-6-1-7-13-10/h1-7H,11H2 . The compound has a Canonical SMILES representation as C1=CN=C (N=C1)OC2=CC=C (C=C2)N . The compound has 14 heavy atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Pyrimidinyloxy)aniline” include a molecular weight of 187.20 g/mol . The compound has a topological polar surface area of 61 Ų . It has a complexity of 163 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Applications

One of the key applications of compounds related to "4-(2-Pyrimidinyloxy)aniline" includes their role in the synthesis of pyranopyrimidine scaffolds, which are crucial precursors for the medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. These scaffolds have been the subject of intensive investigation, focusing on the development of substituted derivatives through one-pot multicomponent reactions employing diverse catalysts. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been explored for their efficiency, mechanism, and recyclability in the synthesis process, highlighting the compound's importance in creating lead molecules for further pharmaceutical development (Parmar, Vala, & Patel, 2023).

Carbon Dioxide Fixation and Synthesis of Azole Compounds

Another significant application is observed in the chemical fixation of CO2 with aniline derivatives, presenting a novel avenue for the synthesis of functionalized azole compounds. This process, utilizing carbon dioxide as a C1 feedstock, offers an eco-friendly and economical approach to accessing value-added chemicals. The synthesis of benzene-fused azole compounds from the reaction of anilines with CO2 showcases the potential of such derivatives in creating important natural and biologically active azole derivatives, emphasizing the role of "4-(2-Pyrimidinyloxy)aniline" derivatives in sustainable chemical synthesis (Vessally et al., 2017).

Anti-inflammatory and Pharmacological Effects of Pyrimidines

Research developments also shed light on the anti-inflammatory activities and structure–activity relationships (SARs) of pyrimidine derivatives. Pyrimidines exhibit a broad spectrum of pharmacological effects, including anti-inflammatory properties, by inhibiting the expression and activities of vital inflammatory mediators. The comprehensive analysis of SARs provides insights for developing new pyrimidines as potent anti-inflammatory agents with minimal toxicity, highlighting the pharmacological significance of pyrimidine structures in medicinal chemistry (Rashid et al., 2021).

Electrocoated Polymers for Biosensor Applications

In the realm of material science, derivatives of "4-(2-Pyrimidinyloxy)aniline" are explored in the modification of carbon surfaces with electrocoated thin films of conducting polymers. These modifications aim to enhance the properties of polymers used as electrodes in various applications, including biosensors. The electrochemical deposition of conducting polymers on carbon substrates, investigated with a focus on improving electrochemical properties, highlights the potential of "4-(2-Pyrimidinyloxy)aniline" derivatives in advancing biosensor technology and other electronic applications (Ates & Sarac, 2009).

Safety and Hazards

The safety data sheet for “4-(2-Pyrimidinyloxy)aniline” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Wirkmechanismus

Target of Action

The primary targets of 4-(2-Pyrimidinyloxy)aniline are currently unknown. This compound is a unique chemical provided to early discovery researchers

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties could potentially impact the bioavailability of the compound.

Eigenschaften

IUPAC Name |

4-pyrimidin-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPOTUTZLSXURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363309 | |

| Record name | 4-(2-pyrimidinyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Pyrimidinyloxy)aniline | |

CAS RN |

105130-26-5 | |

| Record name | 4-(2-pyrimidinyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrimidin-2-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B168392.png)

![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)